2-Chloro-5-(4-chlorophenyl)pyrazine
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Overview
Description
2-Chloro-5-(4-chlorophenyl)pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with 4-chlorophenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-(4-chlorophenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: Lacks the 4-chlorophenyl group, making it less reactive.
4-Chlorophenylboronic Acid: Used as a precursor in the synthesis of 2-Chloro-5-(4-chlorophenyl)pyrazine.
Pyrazinamide: A pyrazine derivative used as an antitubercular drug.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6Cl2N2 |
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Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H |
InChI Key |
HHDMLOCFVQWXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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